4-propylphenyl chloroformate
Overview
Description
4-propylphenyl chloroformate, also known as this compound, is an organic compound with the molecular formula C10H11ClO2. It is a derivative of carbonochloridic acid and is characterized by the presence of a 4-propylphenyl group attached to the ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-propylphenyl chloroformate can be synthesized through the reaction of 4-propylphenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction scheme is as follows:
4-Propylphenol+Phosgene→Carbonochloridic acid, 4-propylphenyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 4-propylphenyl ester involves the use of large-scale reactors where 4-propylphenol and phosgene are continuously fed into the reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The resulting ester is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-propylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, the ester can hydrolyze to form 4-propylphenol and carbon dioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-propylphenyl carbamate or 4-propylphenyl ether can be formed.
Hydrolysis: The major products are 4-propylphenol and carbon dioxide.
Reduction: The major product is 4-propylphenol.
Scientific Research Applications
4-propylphenyl chloroformate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The ester is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 4-propylphenyl ester involves its reactivity as an electrophile. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Carbonochloridic acid, phenyl ester: Similar in structure but lacks the propyl group.
Carbonochloridic acid, methyl ester: Contains a methyl group instead of a propyl group.
Carbonochloridic acid, ethyl ester: Contains an ethyl group instead of a propyl group.
Uniqueness
4-propylphenyl chloroformate is unique due to the presence of the 4-propylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
(4-propylphenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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